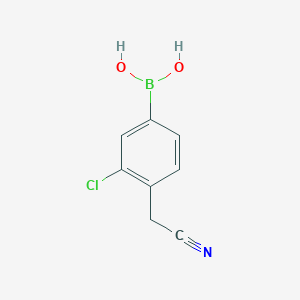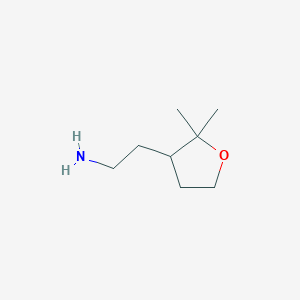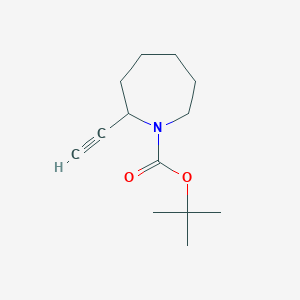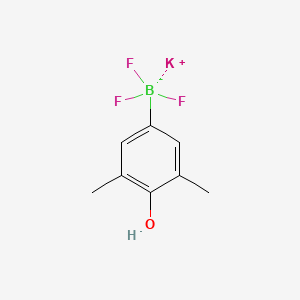
(3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The compound this compound is characterized by the presence of an amino group at the third position, a fluorine atom at the fifth position, and a ketone group at the second position, all within the piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Amination: The amino group is introduced at the third position through amination reactions, which may involve the use of amine sources and catalysts.
Ketone Formation: The ketone group at the second position is introduced through oxidation reactions using oxidizing agents.
Hydrochloride Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, secondary amines.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Cyclization: Formation of fused ring systems.
Applications De Recherche Scientifique
(3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3S,5S)-3-amino-5-fluoropiperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways. The presence of the fluorine atom enhances its binding affinity to target proteins, while the amino and ketone groups facilitate interactions with active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate hydrochloride
- 5-fluoro-2-aminopyrimidine derivatives
- Trifluoromethylpyridines
Propriétés
Formule moléculaire |
C5H10ClFN2O |
|---|---|
Poids moléculaire |
168.60 g/mol |
Nom IUPAC |
(3S,5S)-3-amino-5-fluoropiperidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-3-1-4(7)5(9)8-2-3;/h3-4H,1-2,7H2,(H,8,9);1H/t3-,4-;/m0./s1 |
Clé InChI |
TUEHLAMFAJDLMT-MMALYQPHSA-N |
SMILES isomérique |
C1[C@@H](CNC(=O)[C@H]1N)F.Cl |
SMILES canonique |
C1C(CNC(=O)C1N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-(bromomethyl)-3-(3-methoxypropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B15298137.png)

![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate](/img/structure/B15298144.png)




![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)

